2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide
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Overview
Description
2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide is a complex organic compound featuring an adamantane core, a formamido group, a cyanocyclobutyl moiety, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps:
Formation of Cyanocyclobutyl Moiety: The cyanocyclobutyl group is introduced via a cycloaddition reaction involving a suitable nitrile and a cyclobutene derivative.
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the cyanocyclobutyl group.
Substitution: Various substituted formamido derivatives.
Scientific Research Applications
2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide has diverse applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral and antibacterial properties due to the adamantane core.
Medicine: Explored as a candidate for drug development, particularly in antiviral therapies.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its robust structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The adamantane core is known to disrupt viral replication by interfering with viral protein functions. The cyanocyclobutyl and formamido groups enhance binding affinity to specific molecular targets, potentially inhibiting enzymatic activities crucial for pathogen survival .
Comparison with Similar Compounds
Amantadine: An antiviral drug with a similar adamantane core.
Rimantadine: Another antiviral agent with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness: 2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide is unique due to the combination of its adamantane core with a cyanocyclobutyl moiety, which is not commonly found in other similar compounds. This structural uniqueness may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-22(19(12-20)3-2-4-19)16(23)11-21-17(24)18-8-13-5-14(9-18)7-15(6-13)10-18/h13-15H,2-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSJMFEXOCVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2)C4(CCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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